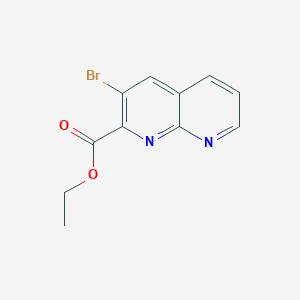

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position and an ethyl ester group at the 2nd position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate typically involves multicomponent reactions (MCRs) or metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .

Industrial Production Methods: Industrial production often employs eco-friendly and atom-economical approaches. For instance, the Friedländer synthesis using green strategies or hydroamination of terminal alkynes followed by Friedländer cyclization are popular methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted naphthyridines, while cycloaddition reactions can produce fused ring systems .

Scientific Research Applications

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and cancer.

Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.

1,5-Naphthyridines: Exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties

Uniqueness: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and the ethyl ester group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C₁₁H₈BrN₂O₂

- Molecular Weight : Approximately 281.11 g/mol

- Structural Features : The compound features a bromine atom at the 3-position of the naphthyridine ring and an ethyl ester group at the 2-position of the carboxylic acid.

This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against different bacterial strains. For example, derivatives of naphthyridine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

Antitumor Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve modulation of apoptotic pathways, which are crucial for regulating cell death in cancerous tissues .

Case Study: Anticancer Efficacy

In a study evaluating the effects on prostate cancer cell lines (LNCaP, DU145), this compound exhibited a dose-dependent reduction in cell viability. The compound was tested alongside doxorubicin as a control.

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | LNCaP |

| Doxorubicin | 0.5 | LNCaP |

| This compound | 7.5 | DU145 |

The proposed mechanism of action for this compound involves interaction with specific biological targets that regulate cell growth and apoptosis. Interaction studies highlight its binding affinities with various receptors implicated in cancer progression and microbial resistance .

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 3-bromo-1,8-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-8(12)6-7-4-3-5-13-10(7)14-9/h3-6H,2H2,1H3 |

InChI Key |

IXASQCVGFUTHFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC=NC2=N1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.